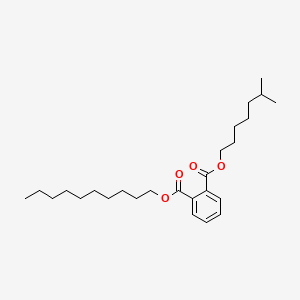

Decyl isooctyl phthalate

Description

Properties

CAS No. |

53363-96-5 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

1-O-decyl 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H42O4/c1-4-5-6-7-8-9-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 |

InChI Key |

GMPAVBYNZCOKOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Sources, Release Pathways, and Anthropogenic Fluxes of Decyl Isooctyl Phthalate

Industrial Applications and Product Integration

Decyl isooctyl phthalate (B1215562) is part of the broader category of high molecular weight (HMW) phthalates, which are valued for their ability to impart flexibility, durability, and softness to rigid polymers. nih.gov The primary industrial application of DIOP is as a plasticizer, particularly for polyvinyl chloride (PVC). nih.govontosight.ai It is integrated into a wide array of products to enhance their physical properties.

Key industrial uses and product integrations include:

Plastics and Polymers: DIOP is a key additive in the manufacturing of flexible PVC products. nih.govontosight.ai

Coatings and Adhesives: It is used in the formulation of various coatings and adhesives. ontosight.ai

Textiles: The compound finds use in textile finishings and lubricants. ontosight.ai

Electronics: DIOP is incorporated into electronics and electrical components. ontosight.ai

Consumer Products: It can be found in a range of consumer goods, including vinyl furniture upholstery, shower curtains, and garden hoses. ontosight.aiindustrialchemicals.gov.au

In a 1997 analysis of 71 toys, DIOP was detected in two of the samples, indicating its use in the toy industry at that time. europa.eu

Environmental Emission Mechanisms from Anthropogenic Sources

Decyl isooctyl phthalate, like other phthalates, is not chemically bound to the polymer matrix of the products it plasticizes. core.ac.uk This characteristic facilitates its release into the environment through various mechanisms. As a semi-volatile organic compound (SVOC), DIOP can migrate from products into the surrounding environment. core.ac.uknih.gov

The primary emission mechanisms from anthropogenic sources include:

Leaching: DIOP can leach from plastic products into liquids they come into contact with. This is a significant pathway for contamination of water and other beverages. nih.gov

Abrasion and Wear: Physical degradation of products containing DIOP can release particles and dust containing the plasticizer into the environment.

Volatilization: Although DIOP has low volatility, it can be slowly released into the air from materials over time. ontosight.ai This contributes to its presence in indoor and outdoor air. researchgate.net

Industrial Release: Manufacturing processes involving DIOP can lead to its release into the environment through wastewater and atmospheric emissions.

Once released, DIOP can be found in various environmental compartments, including water, soil, and sediment. researchgate.netresearchgate.net In aquatic systems, leaching, drainage, and atmospheric deposition are major sources of phthalates like DIOP. nih.gov They can exist in both a dissolved phase and adsorbed to suspended solid matter. nih.gov

Contributions from Indoor Environments to Total Environmental Load

Indoor environments represent a significant reservoir and source of DIOP and other phthalates. The widespread use of DIOP in building materials, furniture, and consumer products leads to its accumulation indoors.

Key findings from research on indoor environments include:

Presence in Indoor Dust: Phthalates, due to their lipophilic nature, tend to migrate from products and accumulate in indoor dust. core.ac.uk Studies have consistently detected various phthalates in dust collected from homes, offices, and daycare centers. core.ac.uk

Building Materials as a Source: The use of PVC flooring and wall coverings is associated with higher concentrations of certain phthalates in indoor dust. researchgate.net While specific data for DIOP is less prevalent than for more common phthalates like DEHP, the presence of plasticized materials is a strong indicator of potential phthalate sources. researchgate.netnih.gov

Indoor Air Contamination: Volatilization from products contributes to the presence of phthalates in indoor air. nih.gov Inhalation of contaminated air and dust is a recognized human exposure pathway. nih.govresearchgate.net

Environmental Occurrence and Spatial Distribution of Decyl Isooctyl Phthalate

Presence in Diverse Environmental Compartments (Atmospheric, Aquatic, Terrestrial)

Phthalates, including decyl isooctyl phthalate (B1215562) and its isomers like di-iso-decyl phthalate (DIDP), are ubiquitous environmental contaminants found in the atmosphere, water, and soil. nih.govresearchgate.net Their release into the environment can occur during production, manufacturing, use, and disposal of products containing them. ecn.nlecetoc.org

Atmospheric Environment: While water is considered the primary receiving medium for phthalates, some release into the air does occur. canada.ca Phthalates can be transported in the atmosphere on fine particles. canada.ca Studies have detected various phthalates in both indoor and outdoor air, with indoor environments, particularly those with high human activity and PVC use, showing higher concentrations of compounds like di-iso-nonyl phthalate (DINP) and DIDP. elsevierpure.comresearchgate.net

Aquatic Environment: Phthalate esters are frequently detected in freshwater and marine environments. mdpi.comfrontiersin.orgmdpi.com Due to their hydrophobic nature, higher molecular weight phthalates like decyl isooctyl phthalate have a strong tendency to sorb to particulate matter in aquatic systems. sfu.ca This sorption plays a crucial role in their long-term fate and exposure to aquatic organisms. sfu.ca Total water concentrations of a commercial mixture of di-iso-decyl phthalate (C10) have been measured in marine inlets. sfu.ca For instance, in one study, the total water concentration of C10 was significant, although the freely dissolved fraction, which is readily absorbable by aquatic organisms, was extremely low, estimated at 0.0003%. sfu.ca

Terrestrial Environment: The terrestrial environment is also a significant sink for phthalates. researchgate.net They can persist in soil for extended periods, with some studies showing their presence for decades. researchgate.net The application of sewage sludge to land is a known source of phthalate contamination in soils. researchgate.net Long-chain phthalates, a category that includes this compound, are predicted to distribute mainly into soil and sediment. canada.ca

Distribution Patterns in Sediments and Soils

Sediments and soils are major reservoirs for higher molecular weight phthalates due to their strong adsorption to organic matter. ecn.nlecetoc.org

Sediments: High concentrations of various phthalates are found in sediments of rivers and marine harbors. sfu.canih.gov In a study of a marine inlet, a commercial mixture of di-iso-decyl phthalate (C10) was found in bottom sediments at a concentration of 385 ng/g dry weight. sfu.ca The distribution between suspended and bottom sediments can be complex, with some studies suggesting that the rate of desorption and degradation of some phthalates may exceed the rate of organic carbon mineralization. sfu.ca

Soils: In soil, the distribution of phthalates can vary with depth. researchgate.net One study observed that after the application of sludge, there was a significant increase in the levels of certain phthalates in the surface horizon of the soil. researchgate.net The distribution of higher molecular weight phthalates tended to show a negative gradient with depth, meaning higher concentrations were found closer to the surface. researchgate.net

Regional and Global Concentration Dynamics

The concentration of phthalates in the environment can vary significantly depending on proximity to sources of release. canada.ca Urban and industrialized areas typically exhibit higher concentrations. nih.govacs.org For instance, a study of the Yellow River showed that phthalate concentrations were initially low in the upper reaches, increased in the industrialized middle section, and then decreased downstream. nih.gov

While phthalates undergo biodegradation, their continuous release into the environment can lead to persistent exposure for organisms near release sites. canada.ca There is also evidence to suggest that some phthalates can be transported over long distances in the atmosphere, attached to fine particles. canada.ca This indicates the potential for regional and even global distribution, although concentrations are expected to decrease with distance from primary sources. canada.ca

Globally, the levels of phthalates in the air and dust show wide variations, with some reports indicating higher levels in developing countries compared to developed ones. researchgate.net The widespread use of products containing these plasticizers contributes to their ubiquitous presence in the global environment. elsevierpure.comacs.org

Environmental Fate and Transformation Processes of Decyl Isooctyl Phthalate

Biodegradation Pathways and Microbial Degradation Kinetics

Biodegradation is the primary mechanism for the breakdown of phthalate (B1215562) esters in the environment. This process is carried out by a diverse range of microorganisms and is influenced by environmental conditions and the chemical structure of the phthalate itself.

The degradation of phthalates can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the rates and pathways differ significantly.

Aerobic Degradation: In aerobic environments, the biodegradation of high molecular weight phthalates is a relatively rapid process. ontosight.aicpsc.gov The initial step involves the enzymatic hydrolysis of the diester to its corresponding monoester and alcohol. ontosight.ai This is followed by further degradation of the monoester to phthalic acid. ontosight.ai The phthalic acid is then catabolized, often through intermediates like protocatechuate, before the aromatic ring is cleaved and the molecule is ultimately mineralized to carbon dioxide and water. ontosight.ai Aerobic degradation of phthalates is generally more efficient than anaerobic degradation. For instance, studies on DEHP in agricultural soil have shown less than 40% biodegradation after 42 days under both aerobic and anaerobic conditions, though other studies show more rapid degradation under aerobic conditions in different environments.

The molecular structure of a phthalate ester, particularly the length and branching of its alkyl chains, plays a crucial role in determining its susceptibility to biodegradation.

Generally, phthalates with shorter, linear alkyl chains are more readily biodegradable than those with longer or branched chains. This is attributed to the steric hindrance effect of the longer and more complex side chains, which can impede the access of hydrolytic enzymes to the ester bonds. For example, phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP) are easily biodegraded, whereas higher molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) and dioctyl phthalate (DOP) are less susceptible to microbial attack.

| Phthalate Ester | Common Abbreviation | Molecular Weight Type | General Biodegradability |

|---|---|---|---|

| Dimethyl Phthalate | DMP | Low | Readily Biodegradable |

| Diethyl Phthalate | DEP | Low | Readily Biodegradable |

| Di-n-butyl Phthalate | DBP | Medium | Readily Biodegradable |

| Di(2-ethylhexyl) Phthalate | DEHP | High | Less Susceptible to Biodegradation |

| Di-n-octyl Phthalate | DNOP | High | Less Susceptible to Biodegradation |

| Decyl Isooctyl Phthalate | - | High | Expected to be Less Susceptible (inferred) |

The biotransformation of phthalates is not carried out by a single microbial species but rather by complex microbial consortia. ontosight.ai Different microorganisms may be responsible for different steps in the degradation pathway. For instance, in the degradation of di-n-octyl phthalate, one bacterium, Gordonia sp., may convert the diester to phthalic acid, which is then degraded by another bacterium, Arthrobacter sp. ontosight.ai

A wide variety of bacteria and fungi capable of degrading phthalates have been isolated from diverse environments, including soil, sediment, and wastewater. Key bacterial genera involved in phthalate degradation include Pseudomonas, Rhodococcus, Arthrobacter, Bacillus, Sphingomonas, and Corynebacterium. Fungi have also been shown to metabolize phthalates, with some studies highlighting the role of cytochrome P450 monooxygenase-catalyzed reactions in addition to hydrolysis.

The degradation of high molecular weight phthalates like DEHP has been demonstrated by specific strains such as Rhodococcus ruber and Gordonia alkanivorans. It is plausible that similar microbial communities and strains are involved in the breakdown of this compound.

| Microbial Genus/Species | Phthalate(s) Degraded | Environment Isolated From |

|---|---|---|

| Pseudomonas fluorescens | Di-n-butyl phthalate (DBP) | Mangrove sediment |

| Rhodococcus rhodocrous | Di(2-ethylhexyl) phthalate (DEHP) | Soil |

| Gordonia sp. & Arthrobacter sp. (consortium) | Di-n-octyl phthalate (DOP) | Not specified ontosight.ai |

| Sphingomonas sp. & Corynebacterium sp. (consortium) | Various Phthalates (DEP, DBP, DEHP) | River sediment and petrochemical sludge |

| Fusarium culmorum | Di(2-ethylhexyl) phthalate (DEHP) | Not specified |

The initial and often rate-limiting step in the biodegradation of phthalate diesters is the hydrolytic cleavage of one of the ester bonds. ontosight.ai This reaction is catalyzed by esterase or lipase (B570770) enzymes produced by microorganisms. ontosight.ai The process converts the parent diester into a monoester metabolite and an alcohol. For this compound, this would result in the formation of either mono-decyl phthalate and isooctyl alcohol, or mono-isooctyl phthalate and decyl alcohol.

These monoester metabolites are generally considered the primary active toxicants. Following their formation, they can be further hydrolyzed to phthalic acid and the corresponding alcohol. The monoesters of short-chain phthalates are more readily hydrolyzed than those of long-chain phthalates. The resulting alcohols are typically easily utilized by bacteria as a carbon source. ontosight.ai

Abiotic Degradation Mechanisms

While biodegradation is the main transformation process, abiotic (non-biological) mechanisms can also contribute to the breakdown of phthalates in the environment, although often at much slower rates. ontosight.aiontosight.ai

Chemical hydrolysis is the primary abiotic degradation pathway for phthalates in aquatic environments. This reaction involves the cleavage of the ester bonds by water, without microbial involvement, to produce the monoester and then phthalic acid.

The rate of hydrolysis is highly dependent on pH and temperature. However, for high molecular weight phthalates like DEHP, the rate of abiotic hydrolysis under typical environmental conditions (neutral pH and ambient temperature) is extremely slow, with estimated half-lives of over 100 years. Therefore, abiotic hydrolysis is generally considered an insignificant degradation pathway for compounds like this compound in the natural environment compared to biodegradation. ontosight.aiontosight.ai In specific environments with extreme pH or high temperatures, such as in certain industrial waste streams or deep landfill layers, the rate of hydrolysis may become more significant.

Photolysis Characteristics

The degradation of phthalates through photolysis, the breakdown of compounds by light, is generally considered a slow and insignificant process in the environment. rsc.org Phthalates contain chromophores that can absorb sunlight, potentially leading to direct photolysis. nih.gov However, the rate of this process for higher molecular weight phthalates is often slow compared to other degradation pathways like biodegradation. rsc.orgecetoc.org

Studies on various phthalates have shown that the rate of photolysis can be influenced by factors such as the chemical structure of the phthalate, the presence of other substances in the environment that can act as photosensitizers, and the intensity of light. mdpi.comacs.org For instance, the aqueous photooxidation half-life for di(2-ethylhexyl) phthalate (DEHP), another high molecular weight phthalate, has been estimated to be between 0.12 to 1.5 years. mdpi.com While specific data for this compound is limited, its structural similarity to other high molecular weight phthalates suggests that its direct photolysis in water would also be a slow process. ecetoc.orgmdpi.com

Environmental Transport Dynamics

The movement of this compound through the environment is influenced by several key processes, including how it interacts with soil and water, its tendency to become a vapor, and its movement through the atmosphere. cpsc.govnih.govepa.govnih.gov

Due to its high hydrophobicity, this compound has a strong tendency to sorb (attach) to organic matter in soil and sediment. cpsc.govnih.gov This process significantly affects its availability in the environment and its potential for transport. The sorption of phthalates generally increases with the length of their alkyl chains. researchgate.net

Table 1: Factors Influencing Sorption of Phthalates

| Factor | Influence on Sorption |

|---|---|

| Alkyl Chain Length | Longer chains lead to increased hydrophobicity and stronger sorption. researchgate.net |

| Organic Matter Content | Higher organic matter content in soil/sediment increases sorption. researchgate.net |

| Particle Size | Smaller particles (like clay) have a larger surface area, potentially increasing sorption. researchgate.net |

Volatilization Characteristics from Environmental Media

Volatilization, the process of a substance evaporating into the air, is another potential transport pathway for this compound. researchgate.netnih.gov However, its low vapor pressure and high sorption to soil and sediment limit its volatilization from these media. ecetoc.org

The Henry's Law constant, which describes the partitioning of a chemical between water and air, is a useful indicator of its potential to volatilize from water. For high molecular weight phthalates like diisodecyl phthalate, the estimated Henry's Law constant is low, suggesting that volatilization from water surfaces is not a rapid process. nih.gov The volatilization half-life from a model river for diisodecyl phthalate has been estimated to be around 70 days, while from a model lake, it is approximately 1.4 years. nih.gov However, because these compounds strongly adsorb to suspended solids and sediment, the actual rate of volatilization from natural water bodies is expected to be even slower. nih.gov

Atmospheric Transport and Deposition Mechanisms

Although volatilization is slow, this compound can enter the atmosphere, primarily through its release from plastic products during their use and disposal. ecetoc.org Once in the atmosphere, it can be transported over long distances. nih.govnih.gov Due to their low volatility, higher molecular weight phthalates are more likely to be associated with atmospheric particulate matter rather than existing in the gas phase. researchgate.net

This association with airborne particles allows for long-range atmospheric transport. nih.gov The phthalates can then be removed from the atmosphere through wet deposition (in rain or snow) and dry deposition (as dust). ecetoc.orgresearchgate.net Studies have shown that atmospheric deposition is a significant source of phthalates in remote areas, including the Arctic Ocean. nih.gov This indicates that even though this compound has low volatility, it can still undergo long-range transport and contaminate distant ecosystems. nih.govnoaa.gov

Biotransformation and Bioaccumulation in Ecological Systems

Once in the environment, this compound can be taken up by organisms and may undergo transformation and accumulation within their tissues. mdpi.comcpsc.govcanada.caresearchgate.netfrontiersin.org

The primary biotransformation pathway for phthalate esters in organisms is hydrolysis, where the ester bonds are broken down by enzymes to form a monoester metabolite and an alcohol. cdc.gov In the case of this compound, this would result in the formation of mono-decyl phthalate and/or mono-isooctyl phthalate, along with the corresponding alcohols.

Further metabolism can occur, leading to the formation of more polar metabolites that can be more easily excreted from the body. cdc.gov Studies on other high molecular weight phthalates, such as DEHP, have identified a range of oxidized metabolites in various animal species. cdc.govepa.gov While specific studies on the metabolites of this compound in non-human biota are limited, it is expected to follow a similar metabolic pathway to other long-chain phthalates. researchgate.net The formation of these metabolites is a key process in the detoxification and elimination of phthalates from organisms. cdc.gov

Bioaccumulation and Biomagnification Potentials in Aquatic Food Webs

The potential for a chemical substance to accumulate in living organisms and become more concentrated at higher levels of the food chain is a critical aspect of its environmental risk profile. For phthalate esters, this potential is often initially estimated based on their physicochemical properties, particularly their hydrophobicity, as indicated by the octanol-water partition coefficient (Kow).

Detailed Research Findings

High-molecular-weight phthalates, a category that includes this compound, are characterized by high Kow values, which suggest a theoretical potential to bioconcentrate from the surrounding environment and biomagnify in food webs. nih.govsfu.ca However, comprehensive field studies have revealed a more complex behavior for these compounds in natural aquatic ecosystems.

A pivotal field study investigating the distribution of various dialkyl phthalate esters (DPEs) in a marine aquatic food web provided direct evidence of their trophodynamics. nih.govacs.org The study analyzed 18 marine species across approximately four trophic levels for several DPEs, including a commercial isomeric mixture of di-iso-decyl phthalate (C10), which serves as a proxy for this compound. For comparison, the study also analyzed for polychlorinated biphenyls (PCBs), a class of compounds well-known for their tendency to biomagnify. acs.org

The research demonstrated that, contrary to expectations based solely on hydrophobicity, high-molecular-weight DPEs (C8–C10 isomers) did not biomagnify. nih.govacs.org Instead, their lipid-equivalent concentrations were found to decrease significantly with increasing trophic position, a phenomenon known as trophic dilution or biodilution. sfu.caacs.org This is in stark contrast to PCBs, whose concentrations increased with trophic level in the same food web. nih.govacs.org

The potential for a substance to magnify in a food web is quantified by the Food-Web Magnification Factor (FWMF), also known as a Trophic Magnification Factor (TMF). An FWMF value greater than 1 indicates biomagnification, a value equal to 1 suggests the substance is passed along the food chain without concentration changes, and a value less than 1 signifies trophic dilution. The study calculated FWMFs for high-molecular-weight DPEs to be between 0.25 and 0.48, confirming trophic dilution. nih.govacs.org In contrast, the FWMFs for the measured PCB congeners ranged from 1.8 to 9.5. nih.govacs.org

| Compound Class | Specific Compounds/Isomers | Food-Web Magnification Factor (FWMF) | Interpretation |

|---|---|---|---|

| High-Molecular-Weight DPEs | C8–C10 Isomers (including di-iso-decyl phthalate) | 0.25 - 0.48 | Trophic Dilution |

| Polychlorinated Biphenyls (PCBs) | PCB Congeners (18, 99, 118, 180, 194, 209) | 1.8 - 9.5 | Biomagnification |

The lack of biomagnification for these phthalates is largely attributed to the capacity of many aquatic organisms to metabolize them, a process that does not occur to the same extent with persistent compounds like PCBs. epa.gov This metabolic transformation is a critical mitigating factor that reduces the net accumulation of the substance at higher trophic levels. epa.gov

While biomagnification does not appear to be a concern, the potential for bioaccumulation from the environment (e.g., water) into organisms at the base of the food web is measured by the Bioaccumulation Factor (BAF). Research has shown that the BAF for high-molecular-weight phthalates can vary depending on the basis of the calculation. sfu.ca When BAFs for compounds like di-iso-decyl phthalate were calculated based on the "total" concentration in water (including the portion sorbed to organic matter), the values were generally below the Canadian Environmental Protection Act (CEPA) bioaccumulation criterion of 5,000 L/kg lipid. sfu.casfu.ca However, when BAFs were calculated based only on the "freely dissolved" water concentration—the fraction considered most bioavailable—the values for C8, C9, and C10 phthalates often exceeded the CEPA criterion. sfu.ca This indicates that while the compounds are bioavailable, their presence in the water column is complex and not all of it is readily taken up by organisms. sfu.casfu.ca

| BAF Calculation Basis | Finding Relative to CEPA Criterion (5,000 L/kg lipid) | Implication |

|---|---|---|

| Based on "Total" Water Concentration | Generally below the criterion | Lower apparent bioaccumulation potential when considering all forms in water. |

| Based on "Freely Dissolved" Water Concentration | Generally exceeded the criterion | The bioavailable fraction of the compound shows a high potential for accumulation. |

Analytical Methodologies for the Detection and Quantification of Decyl Isooctyl Phthalate

Chromatographic and Spectrometric Techniques for Environmental Samples

A range of analytical methods are utilized for the determination of phthalates, including decyl isooctyl phthalate (B1215562), in environmental samples. The selection of a particular technique often depends on the sample matrix, the required sensitivity, and the need to differentiate between various phthalate isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of phthalates. researchgate.netgcms.cz It offers high resolution and sensitivity, making it suitable for complex environmental samples. researchgate.net In GC-MS analysis, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides mass spectral data for identification and quantification. researchgate.net

For the analysis of a broad range of phthalates, including higher molecular weight compounds like decyl isooctyl phthalate, specific GC columns are recommended for optimal separation. gcms.cz The choice of the stationary phase is critical for resolving complex mixtures of phthalates and their isomers. gcms.cz

A common challenge in GC-MS analysis of phthalates is the potential for co-elution, where multiple compounds exit the chromatographic column at the same time. oregonstate.edu However, advancements in mass spectrometry, such as the use of selected ion monitoring (SIM), can help to differentiate between co-eluting compounds based on their unique mass fragments. oregonstate.edu

Table 1: GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HP-5MS (5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 µm | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Oven Temperature Program | Initial 50°C (1 min), ramp at 20°C/min to 310°C (hold 5 min) | gcms.cz |

| MS Detection | Full scan (40-350 amu) or Selected Ion Monitoring (SIM) | gcms.cz |

High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of phthalates, particularly for those that are less volatile or thermally labile. govst.edupjoes.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. govst.edu For phthalate analysis, reversed-phase HPLC with a C18 column is commonly employed. govst.edu

UV detection is a common method used with HPLC for phthalate analysis. govst.edupjoes.com However, for more complex matrices or lower concentrations, coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity. irbnet.de Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve good separation of a wide range of phthalates with different polarities. govst.edu

Table 2: HPLC Parameters for Phthalate Separation

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | govst.edu |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | govst.edu |

| Detection | UV at 226 nm or Mass Spectrometry | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages for the analysis of phthalates, including this compound. s4science.atnih.gov This technique utilizes smaller particle sizes in the chromatographic column, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. s4science.at

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov This is particularly useful for complex matrices where interferences may be present. sciex.com UPLC-MS/MS methods have been developed for the simultaneous determination of multiple phthalates and their metabolites in various biological and environmental samples. nih.gov The use of an isocratic chromatographic elution mode can sometimes be employed to avoid issues like 'ghost peaks' that can appear during gradient elution. researchgate.net

Challenges in Isomer-Specific Quantification and Complex Mixture Analysis

A significant challenge in the analysis of this compound is the presence of numerous isomers. gcms.cz Commercial formulations of higher molecular weight phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), are complex mixtures of various branched-chain isomers. gcms.cz This complexity makes it difficult to separate and quantify individual isomers using standard chromatographic techniques. thermofisher.com

Capillary GC methods may not provide sufficient resolution for some phthalate isomers, even with MS detection. thermofisher.com While reversed-phase HPLC can improve the resolution of isomers like DINP and DIDP, achieving complete separation of all isomers in a complex mixture remains a challenge. thermofisher.com The co-elution of isomers can lead to inaccurate quantification if not properly addressed.

Furthermore, the mass spectra of different phthalate isomers are often very similar, making their individual identification based on mass spectral data alone difficult. gcms.cz Many phthalates share a common base peak ion at m/z 149, which further complicates the analysis of co-eluting compounds. gcms.cz Advanced techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) can provide greater specificity for isomer differentiation. sciex.com

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step for the accurate analysis of this compound in various environmental matrices. The goal of sample preparation is to extract the target analyte from the sample matrix and remove any interfering substances.

For solid samples such as soil and sediment, common extraction techniques include ultrasonic extraction, Soxhlet extraction, and accelerated solvent extraction (ASE). researchgate.net Ultrasonic extraction is often favored for its simplicity and efficiency. researchgate.net The choice of extraction solvent is crucial for achieving high recovery of the target phthalates. gcms.cz

For liquid samples like water, solid-phase extraction (SPE) is a widely used technique for concentrating the analytes and removing interfering compounds. researchgate.net SPE cartridges with C18 sorbent are commonly used for the extraction of phthalates from aqueous samples. researchgate.net

It is essential to minimize contamination during sample preparation, as phthalates are ubiquitous in laboratory environments. gcms.cz The use of glassware and high-purity solvents is recommended to avoid background contamination. gcms.cz

Table 3: Common Extraction Techniques for Phthalates

| Matrix | Extraction Technique | Reference |

|---|---|---|

| Soil/Sediment | Ultrasonic Extraction, Accelerated Solvent Extraction (ASE) | researchgate.net |

| Water | Solid-Phase Extraction (SPE) | researchgate.net |

| Biota | Solvent Extraction, Solid-Phase Extraction Cleanup | usgs.gov |

| Plastics | Dissolution followed by precipitation | gcms.cz |

Biomonitoring Approaches via Metabolite Analysis in Ecological Studies

Biomonitoring provides a measure of the internal dose of a chemical and its metabolites in an organism, offering a more direct assessment of exposure than environmental monitoring alone. epa.gov For phthalates, biomonitoring is typically conducted by measuring their metabolites in biological samples such as urine. epa.govepa.gov This is because the parent phthalates are rapidly metabolized and excreted. epa.gov

In ecological studies, the analysis of phthalate metabolites in wildlife can provide valuable information on their exposure to these compounds in their natural habitat. nih.gov Phthalates are known to be metabolized in aquatic organisms, and the extent of metabolism can vary between species. researchgate.net

The primary metabolic pathway for phthalates involves the hydrolysis of the diester to its corresponding monoester metabolite. nih.gov For higher molecular weight phthalates, further oxidation of the alkyl chain of the monoester can occur, leading to the formation of secondary metabolites. nih.gov The analysis of these metabolites, rather than the parent compound, is often the preferred approach for biomonitoring studies due to their higher concentrations in biological fluids and reduced risk of sample contamination. epa.gov

While biomonitoring studies have been conducted for many common phthalates, there is limited specific information available on the metabolites of this compound in ecological studies. However, the metabolic pathways are expected to be similar to other high molecular weight phthalates like DINP and DIDP. nih.gov

Regulatory Science and Environmental Management Frameworks for Decyl Isooctyl Phthalate

Evolution of Regulatory Frameworks and Policies Addressing Phthalates

The regulation of phthalates began to gain momentum in the late 1990s and early 2000s as concerns about their potential endocrine-disrupting properties and other health effects grew. nih.govepa.gov The regulatory journey has been characterized by a progressive increase in the number of restricted phthalates and the expansion of product categories subject to these restrictions.

A pivotal moment in European regulation came in 1999 with a temporary ban on six phthalates—including di-n-octyl phthalate (B1215562) (DNOP), a related compound to decyl isooctyl phthalate—in children's toys. europa.eu This was followed by a permanent ban in 2007, which also broadened the scope to include childcare articles that young children might place in their mouths. europa.eucanada.ca The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation has been instrumental in managing the risks posed by phthalates. researchgate.netaimplas.net Under REACH, several low molecular weight phthalates have been placed on the Candidate List of Substances of Very High Concern (SVHC) and the Authorisation List (Annex XIV), effectively phasing out their use in many applications unless specific authorization is granted. tandfonline.comineris.fr For instance, Diisooctyl phthalate (DIOP) is classified as a substance that is toxic to reproduction and is included in the Classification and Labelling (C&L) Inventory, signaling its hazardous properties. compliancegate.com

In the United States, the Consumer Product Safety Improvement Act (CPSIA) of 2008 marked a significant step in phthalate regulation. nih.govnih.gov This legislation permanently banned three phthalates (DEHP, DBP, BBP) in children's toys and childcare articles and placed interim bans on three others, including di-n-octyl phthalate (DNOP). sciph.info The U.S. Environmental Protection Agency (EPA) has also been actively involved in assessing and managing the risks of phthalates under the Toxic Substances Control Act (TSCA). epa.govepa.gov

The following table provides a timeline of key regulatory milestones for phthalates:

| Year | Jurisdiction | Regulatory Action | Key Phthalates Mentioned |

| 1999 | European Union | Temporary ban on six phthalates in children's toys. europa.eu | DINP, DEHP, DBP, DIDP, DNOP, BBP |

| 2007 | European Union | Permanent ban on the six phthalates in toys and childcare articles. europa.eucanada.ca | DINP, DEHP, DBP, DIDP, DNOP, BBP |

| 2008 | United States | Consumer Product Safety Improvement Act (CPSIA) bans certain phthalates in children's products. nih.govnih.gov | DEHP, DBP, BBP, DINP, DIDP, DNOP |

| 2011 | European Union | General prohibition of reprotoxic phthalates in toys and their components. canada.ca | Phthalates classified as toxic to reproduction |

| 2018 | European Union | Restriction on DIBP is expanded. canada.ca | DIBP |

| 2019 | European Union | RoHS Directive restricts BBP, DBP, DEHP, and DIBP in most electronic and electrical equipment. canada.ca | BBP, DBP, DEHP, DIBP |

| 2020 | European Union | DEHP, DBP, DIBP, and BBP are restricted in a wide range of consumer products. europa.eu | DEHP, DBP, DIBP, BBP |

| 2022 | United Kingdom | The Toys and Cosmetic Products (Restriction of Chemical Substances) Regulations 2022 includes newly prohibited phthalates. compliancegate.com | Diisohexyl phthalate, Diisooctyl phthalate |

Scientific Basis for Environmental Exposure Assessment and Policy Development

The development of policies and regulations for this compound and other phthalates is grounded in scientific research on their environmental fate, exposure pathways, and potential toxicity. nih.gov Environmental exposure assessment is a critical component of this process, aiming to quantify human and ecological contact with these substances. epa.gov

The scientific basis for these assessments relies on several key methodologies:

Human Biomonitoring: This is a widely used approach to assess human exposure by measuring phthalate metabolites in biological samples, most commonly urine. nih.govnih.gov This method provides an integrated measure of exposure from all sources, including diet, inhalation, and dermal contact. researchgate.net

Environmental Monitoring: This involves measuring the concentration of phthalates in various environmental media such as air, water, soil, and dust. researchgate.net This data helps to identify sources of pollution and understand the pathways through which phthalates are transported in the environment.

Dietary Exposure Assessment: Since food is a significant source of phthalate exposure, studies analyze the concentration of these chemicals in food items and food packaging materials. epa.gov This information is used to estimate dietary intake and inform regulations for food contact materials.

Toxicological Studies: In vivo and in vitro studies provide crucial data on the potential health effects of phthalates, particularly their endocrine-disrupting and reproductive toxicity. mdpi.com These studies help to establish reference doses and tolerable daily intake values, which are used in risk assessments.

Policy development is guided by the risk assessment paradigm, which integrates hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov The evidence of widespread human exposure to phthalates, coupled with toxicological data demonstrating their potential for adverse health effects, has been the primary driver for the implementation of regulatory controls. epa.gov

Methodologies for Developing Environmental Indices and Cumulative Exposure Assessment

A significant challenge in assessing the risk of phthalates is that humans are typically exposed to a mixture of these compounds simultaneously. nih.govepa.gov This has led to the development of methodologies for cumulative exposure assessment, which evaluates the combined risk from multiple phthalates that may have similar toxicological effects. acs.org

One of the primary tools used in cumulative risk assessment is the Hazard Index (HI) . canada.canih.gov The HI is calculated by summing the hazard quotients (the ratio of exposure to a reference value) for individual phthalates that share a common mechanism of toxicity. nih.gov An HI value greater than 1 suggests a potential for adverse health effects. This approach is based on the principle of dose addition, which assumes that the combined effect of multiple chemicals is the sum of their individual effects. canada.ca

Regulatory bodies like the U.S. EPA are increasingly adopting a cumulative risk approach for phthalates. hunton.comepa.gov This involves:

Grouping of Phthalates: Identifying phthalates that share a common adverse outcome, such as effects on the male reproductive system. hunton.com

Integrated Exposure Assessment: Combining exposure data from various sources and pathways to estimate the total exposure to the mixture of phthalates. canada.ca

Use of Relative Potency Factors: In some cases, a relative potency factor approach is used, where the toxicity of different phthalates is expressed relative to a well-studied index chemical, such as DEHP. canada.ca

These methodologies provide a more realistic assessment of the potential health risks from phthalate exposure in the real world, where co-exposures are the norm. acs.org

Comparative Analysis of Regulatory Approaches Across Jurisdictions

While there is a global trend towards restricting the use of certain phthalates, the specific regulatory approaches and the stringency of these regulations can vary significantly across different jurisdictions. researchgate.netnih.gov

European Union: The EU has one of the most comprehensive regulatory frameworks for phthalates, driven by the REACH and RoHS directives. researchgate.netcompliancegate.com A key feature of the EU's approach is the classification of certain phthalates as Substances of Very High Concern (SVHC), which triggers stringent regulatory obligations. aimplas.net The EU also has specific regulations for phthalates in food contact materials and cosmetics. nih.govnih.govmeasurlabs.com

United States: In the U.S., the regulation of phthalates is more fragmented, with different agencies overseeing different product categories. The Consumer Product Safety Commission (CPSC) regulates phthalates in children's products under the CPSIA. nih.govsciph.info The Food and Drug Administration (FDA) has authority over phthalates in food packaging and cosmetics, though its approach has been criticized by some as less stringent than that of the EU. researchgate.net The EPA is responsible for assessing and managing the risks of phthalates under TSCA. epa.gov

Asia: In Asia, regulatory approaches are also varied. China has established limits for certain phthalates in toys and food contact materials that are broadly similar to those in the EU and the U.S. researchgate.netnih.gov South Korea has also strengthened its regulations on phthalates in children's products. sgs.com

The following table provides a comparative overview of regulatory approaches in different jurisdictions:

| Jurisdiction | Key Regulatory Frameworks | Approach to Children's Products | Approach to Food Contact Materials | Approach to Cosmetics |

| European Union | REACH, RoHS, Toy Safety Directive researchgate.netcompliancegate.com | Strict limits on several phthalates (e.g., DEHP, DBP, BBP, DINP, DIDP, DNOP) in toys and childcare articles. ineris.frcompliancegate.com | Specific migration limits and restrictions on certain phthalates. aimplas.net | Several phthalates are prohibited. measurlabs.com |

| United States | CPSIA, TSCA, FDA regulations sciph.infoepa.gov | Ban on certain phthalates (DEHP, DBP, BBP, DINP, DIDP, DNOP) in children's toys and childcare articles. sciph.info | Regulated by the FDA; some uses have been phased out by industry. researchgate.net | Regulated by the FDA; fewer explicit bans compared to the EU. researchgate.net |

| China | National Standards | Limits on certain phthalates (DBP, BBP, DEHP, DNOP, DINP, DIDP) in plastic toys. researchgate.netnih.gov | Regulations in place for certain phthalates. | DEHP, BBP, and DBP are prohibited. researchgate.netnih.gov |

These differences in regulatory approaches can create challenges for international trade and highlight the ongoing debate about the appropriate level of protection against the risks of phthalates. researchgate.net

Emerging Research Areas and Unconventional Pathways of Decyl Isooctyl Phthalate

Investigation of Biosynthetic Pathways in Natural Organisms (e.g., Algae)

While phthalates are predominantly known as synthetic chemicals used as plasticizers, a growing body of evidence suggests that some of these compounds can be biosynthesized by various organisms, including plants, fungi, bacteria, and algae. mdpi.comcardiffmet.ac.uknih.gov This discovery challenges the paradigm that the presence of phthalates in the environment is solely due to anthropogenic contamination. nih.gov

Research has indicated that certain algae and plants may produce phthalates, potentially as a competitive strategy involving allelopathic, antimicrobial, or insecticidal activities. mdpi.comcardiffmet.ac.uk Studies have isolated Di-isooctyl phthalate (B1215562) from organisms such as the common fig (Ficus carica L), amaranth (B1665344) (Amaranthus caudatus L.), purple loosestrife (Lythrum salicaria), and in honeybees (Apis). nih.govresearchgate.net The presence of DIOP in such diverse species suggests potential natural biosynthetic origins.

Although the precise metabolic pathways for DIOP are yet to be fully elucidated, it is hypothesized that they may follow general phthalate biosynthesis routes, such as the shikimic acid pathway. researchgate.net For instance, studies on the red alga Bangia atropurpurea have demonstrated its ability to synthesize di-(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) de novo, reinforcing the concept of natural phthalate production in aquatic environments. researchgate.netnih.gov The investigation into these natural pathways is crucial for distinguishing between natural background levels and anthropogenic pollution, which has significant implications for environmental monitoring and regulation.

Table 1: Documented Natural Occurrence of Di-isooctyl Phthalate

| Organism | Common Name | Part of Organism/Source |

| Amaranthus caudatus L. | Amaranth | Not Specified |

| Ficus carica L. | Common Fig | Volatile Oil |

| Apis sp. | Honeybee | Not Specified |

| Lythrum salicaria | Purple Loosestrife | Not Specified |

Methodological Advances in Environmental Risk Assessment (e.g., Risk Quotient Methodologies)

To better quantify the potential ecological harm posed by chemicals like Decyl Isooctyl Phthalate, environmental science is increasingly relying on advanced risk assessment methodologies. A prominent approach is the Risk Quotient (RQ) method, which provides a framework for integrating exposure and ecotoxicity data to estimate risk. epa.gov

The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) of a substance by its Predicted No-Effect Concentration (PNEC). researchgate.net The PNEC represents the concentration below which adverse effects on the ecosystem are not expected to occur and is derived from toxicity data (e.g., LC50, EC50, or NOEC) for sensitive species across different trophic levels, such as algae, crustaceans, and fish. plos.org

Formula for Risk Quotient (RQ):

RQ = MEC / PNEC

An RQ value is then compared to established Levels of Concern (LOCs) to characterize the level of risk. epa.gov This methodology allows for a tiered approach to risk assessment, identifying substances that may pose a low, medium, or high risk to the environment. plos.org For example, studies on other phthalates like DEHP have used the RQ method to highlight significant risks to aquatic organisms in contaminated surface waters. plos.orgfrontiersin.org While specific, comprehensive RQ-based assessments for DIOP are still an emerging area of research, the methodology provides a robust and standardized tool for future evaluations.

Table 2: Example of Risk Characterization Using the Risk Quotient (RQ) Method

| Risk Quotient (RQ) Value | Risk Level | Implication |

| RQ < 0.1 | Low Risk | The substance is unlikely to pose a significant risk to the environment. |

| 0.1 ≤ RQ < 1 | Medium Risk | There is a potential for adverse environmental effects, warranting further investigation or monitoring. |

| RQ ≥ 1 | High Risk | Adverse environmental effects are likely; regulatory action or risk management measures may be needed. |

Note: Specific RQ thresholds can vary based on regulatory frameworks and the assessment factors applied. plos.org

Future Research Directions in this compound Environmental Science

The evolving understanding of this compound and other plasticizers points toward several critical directions for future research. A primary goal is to build a more holistic picture of the compound's environmental science to support proactive risk management.

Key future research directions include:

Elucidation of Biogenic Pathways: Further investigation is needed to confirm and map the specific biosynthetic pathways of DIOP in algae and plants. This would involve isotopic labeling studies and genetic analyses to identify the enzymes and mechanisms responsible for its production in nature. researchgate.net

Comprehensive Environmental Fate Modeling: Developing advanced models to predict the transport, partitioning, and degradation of DIOP in multimedia environments. This includes studying its "pseudo-persistence," where constant release from products leads to sustained environmental concentrations despite potential biodegradability. nih.gov

Advanced Toxicological Studies: Moving beyond standard toxicity tests to explore subtle, long-term effects on ecosystems. This includes research into the potential for DIOP to act as an endocrine disruptor and assessing its impact on the environmental microbiome, which plays a crucial role in biogeochemical cycles. frontiersin.org

Cumulative Risk Assessment: Evaluating the combined risk from exposure to mixtures of DIOP and other phthalates and plasticizers. Since organisms are exposed to a cocktail of chemicals, assessing cumulative impacts via approaches like the Hazard Index (HI) is essential for a realistic environmental risk assessment. epa.gov

Green Chemistry and Benign-by-Design Alternatives: Focusing research on the development of new, sustainable plasticizers that are inherently less hazardous, non-persistent, and have minimal potential for bioaccumulation. This involves integrating environmental and health considerations early in the chemical design process to avoid future regrettable substitutions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.